molecular formula C12H7F3N2O2 B6414749 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% CAS No. 1261984-93-3

6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95%

Cat. No. B6414749
CAS RN: 1261984-93-3
M. Wt: 268.19 g/mol
InChI Key: FQBRYUWHWWILLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid (TFPPA) is a synthetic organic molecule that has been used in a variety of scientific applications, including drug discovery, analysis of proteins, and as a reagent in laboratory experiments. TFPPA is a trifluorinated derivative of picolinic acid and has been found to be a useful tool for its unique properties.

Mechanism of Action

6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has been found to interact with a variety of proteins and peptides, due to its trifluorinated structure. The trifluorinated group of 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% can interact with proteins and peptides through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions are believed to be responsible for the observed binding of 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% to proteins and peptides.
Biochemical and Physiological Effects
6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has been found to interact with a variety of proteins and peptides, and has been shown to bind to several enzymes, including cytochrome P450, thrombin, and trypsin. 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has also been found to interact with several receptors, including the serotonin receptor and the adrenergic receptor. The binding of 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% to these proteins and receptors can result in a variety of biochemical and physiological effects, including changes in enzyme activity, receptor activation, and signal transduction.

Advantages and Limitations for Lab Experiments

6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% is relatively inexpensive and can be synthesized in a variety of solvents, making it a cost-effective reagent. 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% is also relatively stable and can be stored for long periods of time without degradation. However, 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% also has several limitations, including its relatively low solubility in water and its potential to interact with other compounds in solution.

Future Directions

6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has potential applications in a variety of fields, including drug discovery, protein analysis, and laboratory experiments. In the future, 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% may be used to develop new drugs and to identify potential therapeutic targets. Additionally, 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% may be used to develop new methods for protein analysis and to synthesize novel compounds for use in laboratory experiments. Finally, 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% may be used to develop new methods for drug delivery and to improve the efficacy of existing drugs.

Synthesis Methods

6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% can be synthesized from picolinic acid, which is a naturally occurring organic compound. The synthesis of 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% involves a Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acid chloride. The reaction of picolinic acid with trifluoromethanesulfonyl chloride in the presence of an aluminum chloride catalyst yields 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95%. The reaction can be carried out in a variety of solvents, including dichloromethane, toluene, and methanol.

Scientific Research Applications

6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has been used in a variety of scientific applications, including drug discovery, analysis of proteins, and as a reagent in laboratory experiments. In drug discovery, 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has been used to identify potential drug targets and to assess the binding affinity of compounds to target proteins. In protein analysis, 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has been used to detect and quantify proteins and peptides. In laboratory experiments, 6-Amino-3-(2,4,6-trifluorophenyl)picolinic acid, 95% has been used as a reagent for the synthesis of other compounds, such as peptides and nucleic acids.

properties

IUPAC Name

6-amino-3-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-5-3-7(14)10(8(15)4-5)6-1-2-9(16)17-11(6)12(18)19/h1-4H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBRYUWHWWILLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=C(C=C(C=C2F)F)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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